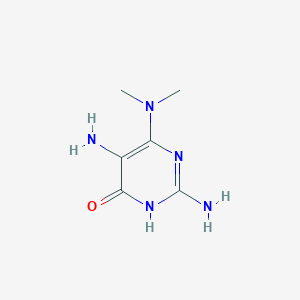![molecular formula C10H7N5S B12905226 3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione CAS No. 111751-36-1](/img/structure/B12905226.png)
3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine-7(6H)-thione is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyridazine ring, makes it an interesting subject for research in various scientific fields.
Métodos De Preparación
The synthesis of 1-Phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine-7(6H)-thione can be achieved through several synthetic routes. One common method involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . Another approach includes the reaction of 7-(methylsulfonyl)-1-phenyl-1H-1,2,3-triazolo[4,5-d]pyridazine with active methylene compounds or ketones in the presence of sodium hydride . Industrial production methods typically involve optimizing these reactions for higher yields and purity.
Análisis De Reacciones Químicas
1-Phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine-7(6H)-thione undergoes various chemical reactions, including substitution, cycloaddition, and reduction. For example, the reaction with active methylene compounds or ketones in the presence of sodium hydride leads to the formation of 7-substituted triazolopyridazines . Common reagents used in these reactions include sodium hydride, ethyl cyanoacetate, and acetylacetone. The major products formed from these reactions are typically substituted triazolopyridazines with varying functional groups.
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in medicinal chemistry. It has been studied for its potential antibacterial activity, with some derivatives showing moderate to good activity against Gram-positive and Gram-negative bacteria . Additionally, triazolopyridazines have been explored for their potential as c-Met protein kinase inhibitors, GABA A modulators, and fluorescent probes
Mecanismo De Acción
The mechanism of action of 1-Phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine-7(6H)-thione involves its interaction with specific molecular targets and pathways. For instance, some derivatives have been shown to inhibit c-Met protein kinase, which plays a crucial role in cell growth and differentiation . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity.
Comparación Con Compuestos Similares
1-Phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine-7(6H)-thione can be compared to other similar compounds, such as 1H-1,2,3-triazolo[4,5-b]pyrazine and 1H-1,2,3-triazolo[4,5-c]pyridazine These compounds share a similar triazole-fused structure but differ in the position and type of fused rings The unique feature of 1-Phenyl-1H-[1,2,3]triazolo[4,5-d]pyridazine-7(6H)-thione is the presence of a thione group at the 7-position, which can influence its chemical reactivity and biological activity
Propiedades
Número CAS |
111751-36-1 |
|---|---|
Fórmula molecular |
C10H7N5S |
Peso molecular |
229.26 g/mol |
Nombre IUPAC |
1-phenyl-6H-triazolo[4,5-d]pyridazine-7-thione |
InChI |
InChI=1S/C10H7N5S/c16-10-9-8(6-11-13-10)12-14-15(9)7-4-2-1-3-5-7/h1-6H,(H,13,16) |
Clave InChI |
DBHSPQDXPZUTLI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C=NNC3=S)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





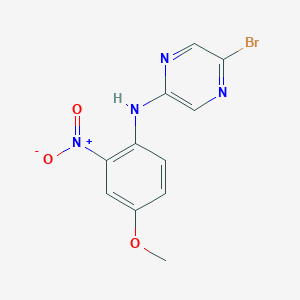
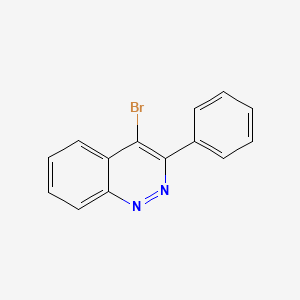
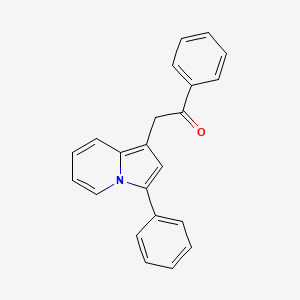
![N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12905188.png)
![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid](/img/structure/B12905191.png)

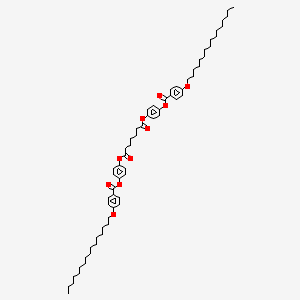


![1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone](/img/structure/B12905213.png)
